

Spectroscopic Analysis of 1(Anilinocarbonyl)proline: A Technical Guide

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Compound of Interest		
Compound Name:	1-(Anilinocarbonyl)proline	
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of **1- (Anilinocarbonyl)proline**, a derivative of the amino acid proline. The document details the expected data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses, along with detailed experimental protocols. This guide is intended to serve as a valuable resource for researchers and professionals involved in the synthesis, characterization, and application of proline derivatives in drug development and other scientific fields.

Introduction

1-(Anilinocarbonyl)proline, also known as N-phenylcarbamoyl-L-proline, is a molecule of interest in medicinal chemistry and organic synthesis. Its structural features, combining the rigidity of the proline ring with the aromatic anilinocarbonyl group, make it a potential candidate for various biological applications. Accurate structural elucidation and purity assessment are critical for its development and use. Spectroscopic techniques are the cornerstone for the molecular structure determination of such compounds. This guide outlines the standard spectroscopic methods for the comprehensive characterization of **1-(Anilinocarbonyl)proline**.

Spectroscopic Data Summary

The following tables summarize the expected quantitative data from the spectroscopic analysis of **1-(Anilinocarbonyl)proline**. Note: As a single comprehensive public data source for this



specific molecule is unavailable, the following data is representative and based on the analysis of structurally similar compounds.

Table 1: ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)

Chemical Shift (δ) ppm	- Multiplicity	Integration	Assignment
~7.50	d	2H	Ar-H (ortho to NH)
~7.30	t	2H	Ar-H (meta to NH)
~7.10	t	1H	Ar-H (para to NH)
~6.50	S	1H	N-H (amide)
~4.40	dd	1H	α-CH (proline)
~3.60	m	2H	δ-CH ₂ (proline)
~2.30	m	1H	β-CH ₂ (proline)
~2.00	m	3H	β-CH ₂ , y-CH ₂ (proline)
~10.0-12.0	br s	1H	СООН

Table 2: ¹3C NMR Spectroscopic Data (125 MHz, CDCl₃)



Chemical Shift (δ) ppm	Assignment
~175.0	C=O (carboxylic acid)
~155.0	C=O (urea)
~138.0	Ar-C (ipso)
~129.0	Ar-C (meta)
~124.0	Ar-C (para)
~120.0	Ar-C (ortho)
~60.0	α-C (proline)
~48.0	δ-C (proline)
~30.0	β-C (proline)
~25.0	y-C (proline)

Table 3: IR Spectroscopic Data (ATR)

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3300	Broad	O-H stretch (carboxylic acid)
~3250	Medium	N-H stretch (amide)
~3050	Medium	C-H stretch (aromatic)
~2980	Medium	C-H stretch (aliphatic)
~1720	Strong	C=O stretch (carboxylic acid)
~1650	Strong	C=O stretch (amide I)
~1550	Strong	N-H bend (amide II)
~1600, ~1490	Medium	C=C stretch (aromatic)

Table 4: Mass Spectrometry Data (ESI+)



m/z	Ion Type
235.1077	[M+H]+
257.0896	[M+Na]+
116.0706	[M-Anilinocarbonyl+H]+

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and connectivity of atoms in **1-** (Anilinocarbonyl)proline.

Instrumentation: A 500 MHz NMR spectrometer equipped with a 5 mm broadband probe.

Sample Preparation:

- Weigh approximately 5-10 mg of the purified **1-(Anilinocarbonyl)proline**.
- Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
- Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition Parameters:

Pulse Sequence: zg30

Number of Scans: 16

• Relaxation Delay: 1.0 s

Acquisition Time: 4.0 s

Spectral Width: 20 ppm



• Temperature: 298 K

¹³C NMR Acquisition Parameters:

Pulse Sequence: zgpg30

Number of Scans: 1024

Relaxation Delay: 2.0 s

Acquisition Time: 1.5 s

Spectral Width: 240 ppm

• Temperature: 298 K

Data Processing:

- Apply a Fourier transform to the acquired Free Induction Decay (FID).
- Phase correct the resulting spectrum.
- Calibrate the chemical shift scale to the TMS signal (0.00 ppm for ¹H and ¹³C).
- Integrate the signals in the ¹H NMR spectrum.
- Analyze the chemical shifts, multiplicities, and coupling constants.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in **1-(Anilinocarbonyl)proline**.

Instrumentation: A Fourier-Transform Infrared spectrometer equipped with a Diamond Attenuated Total Reflectance (ATR) accessory.

Sample Preparation:

 Ensure the ATR crystal is clean by wiping it with isopropanol and allowing it to dry completely.



- Place a small amount of the solid 1-(Anilinocarbonyl)proline sample directly onto the ATR crystal.
- Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

Acquisition Parameters:

Spectral Range: 4000 - 400 cm⁻¹

• Resolution: 4 cm⁻¹

• Number of Scans: 32

Mode: Absorbance

Data Processing:

- Collect a background spectrum of the empty ATR crystal.
- · Collect the sample spectrum.
- The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final IR spectrum.
- Identify the characteristic absorption bands corresponding to the functional groups in the molecule.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of **1- (Anilinocarbonyl)proline**.

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an Electrospray Ionization (ESI) source.

Sample Preparation:



- Prepare a stock solution of 1-(Anilinocarbonyl)proline at a concentration of 1 mg/mL in methanol.
- Dilute the stock solution to a final concentration of 1-10 μ g/mL with a 50:50 mixture of methanol and water containing 0.1% formic acid.

Acquisition Parameters:

• Ionization Mode: Positive ESI (+)

Capillary Voltage: 3.5 kV

Cone Voltage: 30 V

• Source Temperature: 120 °C

• Desolvation Temperature: 350 °C

· Desolvation Gas Flow: 600 L/hr

• Mass Range: 50 - 500 m/z

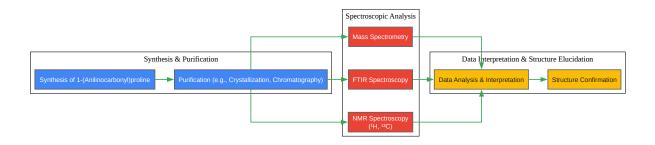
Data Processing:

- Acquire the mass spectrum in full scan mode.
- Process the raw data to obtain the mass-to-charge ratios (m/z) of the detected ions.
- Determine the exact mass of the molecular ion ([M+H]⁺) and compare it with the calculated theoretical mass.
- If necessary, perform tandem MS (MS/MS) experiments to analyze the fragmentation pattern for further structural confirmation.

Visualizations Experimental Workflow



The following diagram illustrates the general workflow for the spectroscopic analysis of a synthesized compound like **1-(Anilinocarbonyl)proline**.



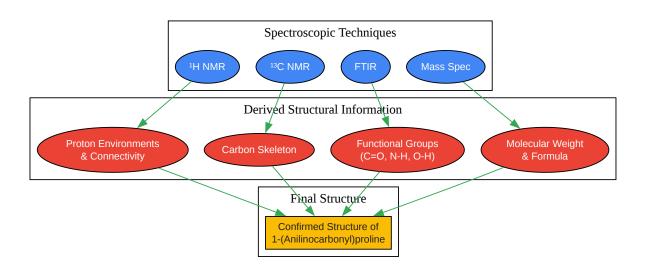
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Caption: Workflow for the synthesis and spectroscopic characterization.

Logical Relationship of Spectroscopic Data

The following diagram illustrates how the information from different spectroscopic techniques is integrated to confirm the structure of **1-(Anilinocarbonyl)proline**.





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Caption: Integration of spectroscopic data for structural elucidation.

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